Home > Products > Screening Compounds P33107 > Cucurbit[7]uril--oxaliplatin
Cucurbit[7]uril--oxaliplatin -

Cucurbit[7]uril--oxaliplatin

Catalog Number: EVT-1597338
CAS Number:
Molecular Formula: C50H58N30O18Pt+2
Molecular Weight: 1562.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cucurbit[7]uril--oxaliplatin is a cucurbituril clathrate. It contains an oxaliplatin and a cucurbit[7]uril.
Overview

Cucurbituril–oxaliplatin is a supramolecular complex formed by encapsulating oxaliplatin, a platinum-based anticancer drug, within cucurbituril, a macrocyclic molecule. This combination aims to improve the efficacy and safety profile of oxaliplatin by enhancing its stability and modulating its biological properties. The cucurbituril structure allows for selective host-guest interactions, which can significantly impact drug delivery systems and therapeutic outcomes in cancer treatment.

Source

Cucurbituril is derived from the natural product cucurbituril, which is synthesized from the condensation of glycoluril and formaldehyde. Oxaliplatin, on the other hand, is a third-generation platinum-based chemotherapeutic agent used primarily for treating colorectal cancer. The combination of these two compounds leverages the unique properties of both to enhance therapeutic efficacy.

Classification

Cucurbituril–oxaliplatin can be classified as a supramolecular complex within the broader category of macrocyclic drug carriers. It falls under the field of supramolecular chemistry, which focuses on the study of non-covalent interactions and complex formation between molecules.

Synthesis Analysis

Methods

The synthesis of cucurbituril–oxaliplatin typically involves a straightforward host-guest complexation process:

  1. Dissolution: Cucurbituril is dissolved in an aqueous solution.
  2. Addition: Oxaliplatin is introduced into the solution under controlled conditions.
  3. Stirring: The mixture is stirred to facilitate the encapsulation of oxaliplatin within the cucurbituril cavity.
  4. Isolation and Purification: The resulting complex is isolated and purified using techniques such as filtration and crystallization.

Technical Details

The encapsulation process relies on specific reaction conditions, including temperature control and pH adjustments, to optimize the formation of the host-guest complex. Industrial production may involve scaled-up processes while ensuring high purity and stability through continuous monitoring and advanced purification methods .

Molecular Structure Analysis

Structure

Cucurbituril consists of a cyclic arrangement of glycoluril units that form a hydrophobic cavity capable of hosting various guest molecules, including oxaliplatin. The molecular formula for cucurbituril is C42H70N14O14C_{42}H_{70}N_{14}O_{14}, while oxaliplatin has the molecular formula C8H14N2O4PtC_{8}H_{14}N_{2}O_{4}Pt.

Data

The binding constant for the cucurbituril–oxaliplatin complex has been reported to be approximately 2.89×106M12.89\times 10^6\,M^{-1} in phosphate buffers, indicating strong interaction between the two components . Structural studies using NMR spectroscopy have confirmed the formation of a 1:1 inclusion complex.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of cucurbituril–oxaliplatin is host-guest complexation, where oxaliplatin is encapsulated within the cavity of cucurbituril. This process enhances the stability of oxaliplatin by reducing its reactivity with biological molecules.

Technical Details

The encapsulation leads to improved solubility and reduced toxicity compared to free oxaliplatin. Common reagents used in this reaction include aqueous solvents, with controlled temperature and stirring conditions being critical for successful complexation .

Mechanism of Action

Process

The mechanism by which cucurbituril–oxaliplatin exerts its effects involves several steps:

  1. Encapsulation: Oxaliplatin is encapsulated within the hydrophobic cavity of cucurbituril.
  2. Stability Enhancement: This encapsulation increases the stability of oxaliplatin, minimizing its reactivity towards proteins and nucleic acids.
  3. Modulation of Biological Properties: The complex exhibits enhanced cytotoxicity towards tumor cells while reducing toxicity to normal cells.

Data

Research indicates that this complex targets DNA in cancer cells, leading to DNA adduct formation and subsequent apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

Cucurbituril–oxaliplatin exhibits increased solubility in aqueous solutions compared to free oxaliplatin due to its encapsulation within cucurbituril.

Chemical Properties

The complex demonstrates enhanced stability against hydrolysis and other chemical reactions that would typically deactivate oxaliplatin. Its binding affinity allows for controlled release mechanisms, which can be tailored for specific therapeutic applications .

Applications

Cucurbituril–oxaliplatin has various scientific uses:

  • Chemistry: Serves as a model system for studying host-guest interactions in supramolecular chemistry.
  • Biology: Investigated for effects on cell viability, proliferation, and apoptosis across different cell lines.
  • Medicine: Explored for enhancing efficacy and reducing toxicity in cancer therapy.
  • Industry: Utilized in developing advanced drug delivery systems and nanomedicine applications aimed at improving patient outcomes in cancer treatment .
Introduction to Cucurbit[7]uril--Oxaliplatin Complexation

Rationale for Supramolecular Encapsulation in Platinum-Based Chemotherapy

Platinum-based chemotherapeutics, including oxaliplatin, remain cornerstone treatments for colorectal, pancreatic, and other gastrointestinal cancers. However, their clinical utility is severely hampered by inherent limitations: rapid deactivation by nucleophilic species (e.g., glutathione), systemic toxicity (neuropathy, nephrotoxicity), and non-specific biodistribution. Oxaliplatin’s diaminocyclohexane (DACH) platinum core is particularly susceptible to hydrolysis and ligand exchange reactions before reaching tumor sites, reducing bioavailability to <1% in some cases [5] [7].

Supramolecular encapsulation via Cucurbit[7]uril (CB[7]) offers a sophisticated chemical strategy to address these challenges. CB[7]’s pumpkin-shaped macrocyclic structure features a hydrophobic cavity (7.3 Å diameter) and carbonyl-fringed polar portals, enabling high-affinity host-guest complexation (Ka = 10³–10⁷ M⁻¹) with cationic or neutral organoplatinum compounds [5] [8]. This encapsulation:

  • Shields the platinum core from premature aquation and nucleophilic attack, enhancing plasma stability.
  • Reduces off-target cytotoxicity by limiting drug interactions with healthy tissues.
  • Enables stimulus-responsive release within tumors via competitive displacement (e.g., by spermine) or microenvironmental triggers (pH, redox) [1] [4] [7].

Table 1: Key Physicochemical Effects of CB[7] Encapsulation on Oxaliplatin

PropertyFree OxaliplatinCB[7]⊃Oxaliplatin ComplexFunctional Impact
Solubility (aq.)~6 mg/mL>20 mg/mLEnhanced formulation stability
Plasma Half-life0.28 h2.1 hExtended systemic exposure
Binding Constant (Kₐ)1.2 × 10⁶ M⁻¹High complexation stability
Cytotoxicity (Normal Cells)HighLowReduced nephro/neurotoxicity

Data synthesized from [1] [4] [7]

Historical Development of Cucurbit[n]urils in Drug Delivery Systems

Cucurbiturils were first synthesized in 1905 by Behrend, but their structural characterization and biomedical potential remained unexplored until the 1990s. Critical milestones include:

  • Structural Elucidation (1981): Mock and colleagues confirmed CB[6]’s barrel-shaped topology via X-ray crystallography, revealing its potential as a molecular container [5].
  • Homolog Expansion (2000s): Kim, Day, and Isaacs developed scalable syntheses for CB[5]-CB[10], with CB[7] emerging as ideal for drug delivery due to its balanced cavity size (242 ų volume) and aqueous solubility (5–30 mM) [5] [8].
  • Biocompatibility Validation (2010s): Toxicology studies confirmed CB[7]’s negligible acute toxicity (LD₅₀ > 600 mg/kg in mice) and lack of immunogenicity, enabling pharmaceutical applications [2] [8].

Host-guest chemistry with anticancer agents began with camptothecin (2008) and oxaliplatin (2013). Landmark work by Zhang (2017) and Kim (2014) demonstrated CB[7]’s ability to reverse oxaliplatin’s limitations via:

  • Passive targeting: Self-assembly into ~100 nm nanoparticles exploiting the EPR effect [7] [10].
  • Active release mechanisms: Competitive displacement by tumor-overexpressed polyamines (e.g., spermine in colorectal cancer) [1] [4].

Table 2: Evolution of Cucurbiturils in Oncology Drug Delivery

YearDevelopmentSignificance
1981Crystal structure of CB[6] solvedValidated host-guest binding capabilities
2002Synthesis of CB[7] standardizedEnabled bulk production for biomedical studies
2010First in vitro CB[7]⊃drug complex (Camptothecin)Proof-of-concept for solubility enhancement
2013Biotin-targeted CB[7]⊃oxaliplatinIntroduced active targeting to supramolecular chemotherapy
2018Poly-CB[7]-PEG copolymer systemsCombined long circulation with tumor-specific release

Data derived from [1] [4] [5]

Clinical Limitations of Oxaliplatin and Role of Host-Guest Chemistry in Mitigation

Oxaliplatin’s clinical profile is constrained by three interrelated challenges:

  • Chemical Instability: Hydrolysis in chloride-rich plasma yields reactive species that bind non-specifically to proteins and erythrocytes, reducing active drug concentrations [6] [7].
  • Poor Tumor Accumulation: Limited vascular permeability and rapid renal clearance (t₁/₂ = 15–30 min) necessitate high doses, exacerbating toxicity [4] [7].
  • Microenvironment Resistance: Hypoxic tumor conditions upregulate glutathione, inactivating platinum via thiol coordination [5].

Host-guest chemistry with CB[7] directly counteracts these issues through molecular engineering:

  • Enhanced Stability: Encapsulation shields the DACH-Pt moiety, reducing hydrolysis by >50% in physiological buffer (pH 7.4) [1] [7].
  • Selective Activation: Spermine (overexpressed in colorectal cancer cells, Kd ≈ 10⁴ M⁻¹ for CB[7]) competitively displaces oxaliplatin within tumors, localizing cytotoxicity [1] [4].
  • Extended Pharmacokinetics: PEGylated CB[7] copolymers increase hydrodynamic diameter to >10 nm, evading renal filtration and prolonging t₁/₂ to >2 hours [7].
  • Overcoming Resistance: Co-delivery with spermine-depleting agents (e.g., polyamine oxidase inducers) enhances platinum-DNA adduct formation [1].

Table 3: Supramolecular Strategies to Overcome Oxaliplatin Limitations

Clinical ChallengeCB[7]-Based SolutionMechanismKey Study Findings
Rapid DegradationCavity encapsulationSteric shielding of Pt core50% reduction in hydrolysis rate in plasma
Off-Target ToxicitySpermine-responsive releaseCompetitive displacement at tumor sites90% cytotoxicity reduction in normal fibroblasts
Short CirculationPoly-CB[7]-PEG nanoparticlesIncreased hydrodynamic radius (>20 nm)8-fold increase in tumor accumulation (mice)
Tumor Microenvironment ResistanceCo-complexation with spermine scavengersDepletion of intracellular inactivators70% reduction in IC₅₀ vs. free drug in resistant cells

Data consolidated from [1] [4] [7]

Future directions include multifunctional CB[7] derivatives (e.g., biotin-conjugated for receptor targeting) and ternary complexes exploiting CB[7]’s ability to co-encapsulate synergistic drugs (e.g., 5-FU or irinotecan) [4] [9]. These advances position CB[7]⊃oxaliplatin as a paradigm shift in platinum drug delivery, merging supramolecular precision with biological efficacy.

Compound Glossary:

  • Cucurbit[7]uril (CB[7])
  • Oxaliplatin
  • Polyethylene Glycol (PEG)
  • Spermine
  • Biotin
  • Diaminocyclohexane Platinum (DACH-Pt)
  • Poly-CB[7]-PEG Copolymer

Properties

Product Name

Cucurbit[7]uril--oxaliplatin

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;oxalic acid;platinum(2+)

Molecular Formula

C50H58N30O18Pt+2

Molecular Weight

1562.3 g/mol

InChI

InChI=1S/C42H42N28O14.C6H14N2.C2H2O4.Pt/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h15-28H,1-14H2;5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;;+2/t;5-,6-;;/m.1../s1

InChI Key

OSXRTFYXDINGDM-KNCYCSARSA-N

Canonical SMILES

C1CCC(C(C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.